molecular formula C19H22ClFN2O3S B12503108 N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide

Cat. No.: B12503108
M. Wt: 412.9 g/mol
InChI Key: IUJQESNSFXXGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorofluorobenzyl group, a methylphenylsulfonyl group, and a propan-2-ylglycinamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide typically involves multiple steps. One common approach is to start with 2-chloro-6-fluorobenzyl chloride, which undergoes a series of reactions to introduce the sulfonyl and glycinamide groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 4-Methylphenylsulfonyl chloride
  • Propan-2-ylglycinamide

Uniqueness

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClFN2O3S

Molecular Weight

412.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide

InChI

InChI=1S/C19H22ClFN2O3S/c1-13(2)22-19(24)12-23(11-16-17(20)5-4-6-18(16)21)27(25,26)15-9-7-14(3)8-10-15/h4-10,13H,11-12H2,1-3H3,(H,22,24)

InChI Key

IUJQESNSFXXGCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)CC(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.